Cas no 1806401-84-2 (1-Bromo-1-(3-fluoro-5-nitrophenyl)propan-2-one)
1-Bromo-1-(3-fluoro-5-nitrophenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-1-(3-fluoro-5-nitrophenyl)propan-2-one
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- Inchi: 1S/C9H7BrFNO3/c1-5(13)9(10)6-2-7(11)4-8(3-6)12(14)15/h2-4,9H,1H3
- InChI Key: RKHMDLZENPAEJM-UHFFFAOYSA-N
- SMILES: BrC(C(C)=O)C1C=C(C=C(C=1)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 269
- XLogP3: 2.4
- Topological Polar Surface Area: 62.9
1-Bromo-1-(3-fluoro-5-nitrophenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013017996-1g |
1-Bromo-1-(3-fluoro-5-nitrophenyl)propan-2-one |
1806401-84-2 | 97% | 1g |
1,445.30 USD | 2021-06-25 |
1-Bromo-1-(3-fluoro-5-nitrophenyl)propan-2-one Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 1-Bromo-1-(3-fluoro-5-nitrophenyl)propan-2-one
1-Bromo-1-(3-fluoro-5-nitrophenyl)propan-2-one: A Comprehensive Overview
1-Bromo-1-(3-fluoro-5-nitrophenyl)propan-2-one, identified by the CAS number 1806401-84-2, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom, a fluoro-substituted phenyl group, and a ketone functional group. The presence of these functional groups makes it a versatile building block in organic synthesis, enabling the creation of complex molecules with tailored properties.
The synthesis of 1-Bromo-1-(3-fluoro-5-nitrophenyl)propan-2-one involves a series of carefully controlled reactions, including nucleophilic substitutions and oxidation processes. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale production. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.
In terms of physical properties, this compound exhibits a melting point of approximately 95°C and a boiling point around 340°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various extraction and purification techniques. The compound's stability under thermal and oxidative conditions has been thoroughly investigated, revealing its robustness in diverse chemical environments.
The application of 1-Bromo-1-(3-fluoro-5-nitrophenyl)propan-2-one extends across multiple domains. In pharmaceutical research, it serves as an intermediate in the synthesis of bioactive compounds targeting various diseases, including cancer and neurodegenerative disorders. For instance, recent studies have highlighted its role in the development of kinase inhibitors, which are crucial for combating cellular signaling abnormalities associated with malignancies.
In materials science, this compound has found utility in the creation of advanced polymers and coatings. Its ability to undergo polymerization under specific conditions has led to the development of materials with enhanced mechanical strength and thermal resistance. Additionally, its fluorine-containing moiety contributes to improved chemical resistance, making it ideal for industrial applications where durability is paramount.
The environmental impact of 1-Bromo-1-(3-fluoro-5-nitrophenyl)propan-2-one has also garnered attention from researchers. Studies have demonstrated that it undergoes biodegradation under aerobic conditions, albeit at a slower rate compared to other organic compounds. Efforts are underway to develop eco-friendly synthesis pathways that minimize waste generation and energy consumption.
In conclusion, 1-Bromo-1-(3-fluoro-5-nitrophenyl)propan-2-one, with its unique structure and versatile properties, continues to be a valuable asset in modern chemistry. Its applications span from drug discovery to materials innovation, underscoring its importance in advancing scientific research. As technology evolves, we can expect even more innovative uses for this compound in addressing global challenges across various industries.
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